Product packaging for HIF Phd Inhibitor 4(Cat. No.:CAS No. 1227946-51-1)

HIF Phd Inhibitor 4

Cat. No.: B2571810
CAS No.: 1227946-51-1
M. Wt: 472.9
InChI Key: AUGOOTCGUHUYHF-UHFFFAOYSA-N
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Description

Overview of Cellular Oxygen Sensing Mechanisms

Metazoan cells have evolved sophisticated mechanisms to detect fluctuations in oxygen levels. sigmaaldrich.comnih.gov The key oxygen-sensing components are the PHD enzymes (PHD1, PHD2, and PHD3), also known as Egl-Nine Homologs (EGLN). sigmaaldrich.comnih.gov These enzymes belong to a family of 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases. krcp-ksn.orgwikipedia.org Their catalytic activity is directly dependent on the concentration of molecular oxygen (O₂), which serves as a co-substrate. researchgate.netmdpi.com Under normal oxygen conditions (normoxia), PHDs are active. scbt.commedchemexpress.com However, when oxygen levels fall (hypoxia), the activity of PHD enzymes is inhibited due to the limited availability of their essential substrate, O₂. karger.com This inhibition is the critical trigger that initiates the hypoxic response cascade. americanchemicalsuppliers.com

Role of HIF in Gene Regulation

HIF is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed, stable β-subunit (HIF-β), also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). molnova.commedchemexpress.comfrontiersin.org There are three main isoforms of the α-subunit: HIF-1α, HIF-2α, and HIF-3α. sigmaaldrich.commdpi.comfrontiersin.org

Under hypoxic conditions, the inactive state of PHD enzymes leads to the stabilization of HIF-α subunits. caymanchem.com The stabilized HIF-α then translocates to the nucleus, where it dimerizes with HIF-β. axonmedchem.commolnova.com This active HIF-α/β complex binds to specific DNA sequences known as Hypoxia-Response Elements (HREs) located in the promoter or enhancer regions of target genes. nih.govmedchemexpress.com Upon binding to HREs, the HIF complex recruits transcriptional co-activators, such as p300/CBP, to initiate the transcription of a vast array of genes. molnova.commedchemexpress.com These genes encode proteins that help the cell adapt to and survive in the low-oxygen environment, including those involved in promoting oxygen delivery and activating anaerobic metabolism. rsc.orgaging-us.comindianjnephrol.org

Function of PHD Enzymes in HIF Regulation

The primary function of PHD enzymes is to regulate the stability of the HIF-α subunit in an oxygen-dependent manner. krcp-ksn.orgscbt.com This regulation is achieved through a specific post-translational modification.

In the presence of sufficient oxygen, PHD enzymes catalyze the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-α subunits. krcp-ksn.orgscbt.comresearchgate.net In humans, these key residues are Pro402 and Pro564 in HIF-1α and Pro405 and Pro531 in HIF-2α. researchgate.net This enzymatic reaction requires molecular oxygen, Fe(II), and 2-oxoglutarate as co-substrates. researchgate.netmdpi.com The addition of a hydroxyl group to these proline residues acts as a molecular switch, flagging the HIF-α subunit for destruction. wikipedia.orgnaver.com

The hydroxylated proline residues on the HIF-α subunit are recognized by the von Hippel-Lindau tumor suppressor protein (pVHL), which is a component of an E3 ubiquitin ligase complex. nih.govmdpi.com The binding of pVHL to the hydroxylated HIF-α leads to the polyubiquitination of the HIF-α subunit, a process where multiple ubiquitin molecules are attached. wikipedia.org This polyubiquitin (B1169507) chain serves as a signal for the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. krcp-ksn.orgmdpi.com The proteasome recognizes and degrades the polyubiquitinated HIF-α, keeping its levels low under normoxic conditions and preventing the activation of the hypoxic response. rsc.org

Focus on HIF Phd Inhibitor 4

Extensive research into the HIF signaling pathway has identified PHD enzymes as significant therapeutic targets. wikipedia.orgindianjnephrol.org Inhibiting these enzymes can artificially stabilize HIF-α, mimicking a hypoxic state and activating downstream gene expression, which has potential applications for treating conditions like anemia and ischemia. mdpi.commedchemexpress.com

A search for the specific compound "this compound" reveals it is listed by several chemical suppliers, often with the CAS Number 1227946-51-1. caymanchem.com However, there is a notable lack of specific, in-depth scientific literature and published research findings for a compound identified by this name. The name "this compound" appears to be a catalog identifier rather than a designation commonly used in peer-reviewed scientific studies.

In contrast, other PHD inhibitors, such as IOX4, are well-documented in scientific literature with detailed information on their potent and selective inhibition of PHD2, with reported IC₅₀ values and evidence of activity in cellular and animal models. rsc.orgkarger.comkrcp-ksn.orgnaver.com Similarly, compounds like Roxadustat, Daprodustat, and Vadadustat are well-characterized HIF-PHD inhibitors that have undergone extensive clinical trials. wikipedia.org

Due to the absence of detailed research findings for "this compound" in the public domain, it is not possible to provide thorough and scientifically validated information on its specific characteristics, mechanism of action, or research applications beyond its general classification as a putative PHD inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17ClN4O5S B2571810 HIF Phd Inhibitor 4 CAS No. 1227946-51-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(5,6-dimethoxypyridin-2-yl)-2,4-dioxo-1H-thieno[3,2-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O5S/c1-30-14-7-8-16(25-19(14)31-2)26-20(28)17-13(24-21(26)29)9-15(32-17)18(27)23-10-11-3-5-12(22)6-4-11/h3-9H,10H2,1-2H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGOOTCGUHUYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)N2C(=O)C3=C(C=C(S3)C(=O)NCC4=CC=C(C=C4)Cl)NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action of Hif Phd Inhibitor 4

Inhibition of PHD Catalytic Activity

Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on HIF-α subunits. karger.comfrontiersin.org This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and ultimately target HIF-α for proteasomal degradation. scbt.comfrontiersin.org HIF PHD inhibitors function by binding to the catalytic domain of PHD enzymes, thereby blocking their enzymatic activity. scbt.com This inhibition prevents the crucial proline hydroxylation step, disrupting the entire degradation cascade. scbt.comkarger.com The design of these inhibitors is tailored to fit within the enzymatic pocket of the PHD enzymes to ensure selective inhibition. scbt.com

Competitive Inhibition with 2-Oxoglutarate (2OG)

The catalytic activity of PHD enzymes requires several co-substrates, including molecular oxygen and 2-oxoglutarate (2-OG), also known as alpha-ketoglutarate. frontiersin.orgoup.com Many HIF PHD inhibitors are small molecule analogs of 2-OG. oup.comnih.gov They act as competitive inhibitors by binding to the active site of the PHD enzyme, where 2-OG would normally bind. scbt.comresearchgate.net By occupying this site, the inhibitors prevent 2-OG from participating in the hydroxylation reaction, thus halting the enzyme's function. oup.comacs.org While many inhibitors mimic 2-OG, the development of non-2-OG scaffold inhibitors is also an area of research. nih.govacs.org

Stabilization and Accumulation of HIF-α Subunits

By inhibiting PHD-mediated hydroxylation, HIF PHD inhibitors prevent the degradation of HIF-α subunits. scbt.comoup.com This leads to the stabilization and accumulation of HIF-α proteins within the cell, even under normoxic conditions. frontiersin.orgahajournals.org In essence, the inhibitors create a "pseudohypoxic" state. oup.com The stabilized HIF-α subunit is then able to translocate from the cytoplasm into the nucleus. karger.comfrontiersin.org

Induction of Hypoxia-Responsive Element (HRE) Target Genes

Once in the nucleus, the stabilized HIF-α subunit forms a heterodimer with the constitutively stable HIF-β subunit (also known as ARNT). karger.comnih.gov This HIF-α/HIF-β heterodimer is an active transcription factor. nih.gov It binds to specific DNA sequences known as hypoxia-responsive elements (HREs) in the promoter regions of target genes. karger.comahajournals.org The consensus sequence for HREs is typically RCGTG. plos.orguzh.ch Binding of the HIF complex to HREs initiates the transcription of a wide array of genes involved in the cellular response to low oxygen, including those related to erythropoiesis, angiogenesis, and iron metabolism. karger.comresearchgate.net

Structure Activity Relationship Sar and Crystallographic Analysis of Hif Phd Inhibitor 4 Class

Key Structural Features for PHD Inhibition

The inhibitory activity of the 4-hydroxypyrimidine (B43898) class is dictated by several key structural features. These compounds are designed to mimic the natural co-substrate of PHDs, 2-oxoglutarate (2-OG). nih.govnih.gov A central element is a metal-chelating group that interacts with the ferrous ion (Fe(II)) at the active site. nih.govnih.gov

Bicyclic and tricyclic analogs of these inhibitors often demonstrate greater potency compared to their monocyclic counterparts. nih.gov This enhanced activity is attributed to the additional ring systems forming favorable hydrophobic interactions with amino acid residues at the entrance of the PHD2 active site. nih.gov For the 4-hydroxypyrimidine series, the scaffold itself is crucial, with specific substitutions at various positions significantly influencing inhibitory potency. nih.govresearchgate.net

Identification of Pharmacophoric Elements

The essential pharmacophoric elements for this class of inhibitors include:

A Bidentate Metal-Chelating Moiety: The 4-hydroxypyrimidine core, often in conjunction with an adjacent nitrogen-containing heterocycle like a pyrazole (B372694), chelates the active site Fe(II) in a bidentate manner. nih.govresearchgate.net This interaction is fundamental for occupying the active site and preventing the binding of the 2-OG co-substrate.

A Group Mimicking the C-5 Carboxylate of 2-OG: A side chain, typically a carboxamide, is positioned to interact with key residues in the 2-OG binding pocket. nih.govresearchgate.net This feature often forms electrostatic interactions, for instance, with Arg-383. frontiersin.orgmdpi.com

A Hydrophobic Moiety: A larger, often aromatic or biaryl group, extends into a hydrophobic pocket at the entrance of the active site. nih.govresearchgate.net This interaction significantly contributes to the binding affinity and selectivity of the inhibitor.

A pharmacophore hypothesis, designated AAANR, has been proposed, comprising three H-bond acceptors, one negative ionizable group, and one aromatic ring feature as essential for effective PHD inhibition. nih.gov

Interactions with Active Site Residues (e.g., Arg-322, Trp-258, Trp-389, Phe-391 in PHD2)

Crystallographic studies have elucidated the specific interactions between 4-hydroxypyrimidine inhibitors and the active site residues of PHD2. nih.gov The pyrazole ring of these inhibitors occupies the 2-OG binding pocket. researchgate.net

Key interactions include:

Arg-322: This catalytically important residue, located at the entrance of the active site, interacts with the inhibitor. nih.govresearchgate.netresearchgate.net

Hydrophobic Pocket Residues: The side chains of Trp-258, Trp-389, and Phe-391 form a hydrophobic pocket. nih.govresearchgate.net The biaryl or other hydrophobic substituents of the inhibitors project into this pocket, engaging in hydrophobic and π-stacking interactions. nih.gov

Arg-383: This residue is crucial for the catalytic activity of PHD2, and its interaction with the inhibitor's carboxylate or a bioisostere is a common feature among many PHD inhibitors. frontiersin.orgmdpi.com

Tyr-310: The 3-hydroxyl group of some inhibitors can form a hydrogen bond with the nearby Tyr-310 residue. frontiersin.org

These interactions collectively anchor the inhibitor within the active site, effectively blocking the binding of both the 2-OG co-substrate and the HIF-α substrate. rsc.org

Exploitation of Hydrophobic Pockets in the PHD Active Site

The active site of PHD2 is predominantly lined with hydrophobic residues. nih.gov A significant hydrophobic pocket exists near the Fe(II) binding site, at the entrance to the active site. nih.govresearchgate.net The strategic design of inhibitors to include bulky, hydrophobic groups that can occupy this pocket has been a successful approach to enhance potency and selectivity. nih.govnih.gov

The biphenyl (B1667301) group of certain 4-hydroxypyrimidine inhibitors, for instance, projects directly into this hydrophobic pocket, which is formed by the side chains of Trp-258, Trp-389, and Phe-391. nih.govresearchgate.net This exploitation of the hydrophobic pocket is a key strategy for optimizing the potency of this class of inhibitors and can be applied to other PHD inhibitor series as well. nih.gov

Crystallographic Studies of PHD2 in Complex with 4-Hydroxypyrimidine Inhibitors (e.g., PDB ID: 6ST3)

The crystal structure of PHD2 in complex with a 4-hydroxypyrimidine inhibitor provides definitive evidence of the binding mode. The structure with PDB ID 6ST3 reveals HIF prolyl hydroxylase 2 (PHD2/EGLN1) in complex with 4-hydroxy-N-(4-phenoxybenzyl)-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxamide. ebi.ac.ukrcsb.org

This crystallographic data confirms that the inhibitor binds at the active site, with the pyrazole ring occupying the 2-OG binding pocket and chelating the active site metal ion (manganese was used as a substitute for iron in this structure) in a bidentate fashion. researchgate.netatomistry.com The phenoxybenzyl group extends into the hydrophobic pocket formed by Trp-258, Trp-389, and Phe-391. nih.govresearchgate.net These structural insights are invaluable for the rational design and optimization of more potent and selective PHD inhibitors.

Table 1: Crystallographic Data for PDB ID 6ST3 rcsb.org

ParameterValue
Resolution2.43 Å
R-Value Free0.217
R-Value Work0.192
MethodX-RAY DIFFRACTION

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are powerful computational tools that complement experimental data by predicting and analyzing the binding modes of inhibitors. nih.govox.ac.uk

Prediction of Binding Modes

Molecular docking simulations have been successfully used to predict the binding modes of 4-hydroxypyrimidine inhibitors within the PHD2 active site. researchgate.net These predictions align well with crystallographic data, showing the pyrazole ring chelating the metal ion and the hydrophobic substituent occupying the hydrophobic pocket. researchgate.net Docking studies can also predict the binding affinities, with some identified compounds showing stronger predicted binding than known inhibitors like Vadadustat. researchgate.netnih.gov These computational approaches allow for the virtual screening of large compound libraries to identify novel potential PHD inhibitors. frontiersin.orgnih.gov The simulations also highlight the stability of the interactions between the inhibitor and key active site residues, such as Arg-383, over time. frontiersin.org

Table 2: Top Hit Compounds from a Virtual Screening Study and their Docking Scores nih.gov

Compound IDDocking Score (kcal/mol)
ZINC36378940-13.34
ZINC2005305-12.76
ZINC31164438-11.96
ZINC67910437-11.41
Vadadustat (Control)-9.04

Free Energy Calculations of Ligand-PHD Complexes

Computational methods, particularly free energy calculations, are instrumental in the evaluation of potential drug candidates by providing a quantitative measure of the binding affinity between a ligand and its target protein. In the context of Hypoxia-Inducible Factor (HIF) Prolyl-4-Hydroxylase Domain (PHD) inhibitors, these calculations offer valuable insights into the stability and strength of the ligand-PHD complexes. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a commonly employed approach to estimate the binding free energy of these complexes. nih.govresearcher.life

Research involving the screening of compound databases has identified several potential PHD inhibitors, and their binding affinities have been validated through molecular dynamics simulations and subsequent free energy calculations. nih.gov These studies often compare the binding energies of novel compounds to that of known inhibitors, such as Vadadustat (AKB-6548) or N-[(4-hydroxy-8-iodoisoquinolin-3-yl)carbonyl]glycine (4HG), which serve as positive controls. nih.govfrontiersin.org

In one such study, a series of compounds were identified from natural product and synthetic compound databases. nih.gov Molecular docking and dynamics simulations were used to assess their potential as PHD2 inhibitors. nih.gov The total binding free energy for the most promising compounds was calculated to further validate their potential. nih.govresearchgate.net For instance, the compound ZINC36378940 exhibited a total binding free energy (TBE) of -38.65 ± 0.51 kcal/mol, which was more favorable than the control, Vadadustat, with a TBE of -31.26 ± 0.30 kcal/mol. nih.govresearcher.liferesearchgate.netresearchgate.net Other compounds from this screening, such as ZINC31164438 and ZINC2005305, reported TBE values of -26.16 ± 0.30 kcal/mol and -32.75 ± 0.58 kcal/mol (electrostatic energy), respectively. nih.govresearcher.liferesearchgate.netresearchgate.net

Another investigation exploring natural product databases for HIF-PHD inhibitors also utilized free energy calculations to validate the final selected compounds. frontiersin.orgresearchgate.net The study revealed that compounds CMNPD13808, CID15081178, CID71496944, and CID11821407 had strong binding affinities to PHD2. frontiersin.orgresearchgate.net The calculated total binding free energies for these complexes were -72.91 kcal/mol for CMNPD13808-PHD2, -65.55 kcal/mol for CID15081178-PHD2, -68.47 kcal/mol for CID71496944-PHD2, and -62.06 kcal/mol for CID11821407-PHD2. frontiersin.orgresearchgate.netdntb.gov.uadntb.gov.ua These values indicated a potentially stronger inhibition of PHD2 compared to the control compound used in the study. frontiersin.orgdntb.gov.ua

These free energy calculations are crucial in the drug discovery process as they help to prioritize compounds for further experimental validation, such as in vitro and in vivo studies. nih.govfrontiersin.orgresearchgate.net The data derived from these computational analyses, particularly the binding free energies, provide a strong rationale for advancing certain compounds in the development pipeline for potential therapeutic applications. nih.gov

Table 1: Binding Free Energy of Various HIF PHD Inhibitor-PHD2 Complexes

Compound/Complex Total Binding Free Energy (kcal/mol) Control Compound Control Binding Free Energy (kcal/mol) Source
ZINC36378940 -38.65 ± 0.51 Vadadustat -31.26 ± 0.30 nih.govresearcher.liferesearchgate.netresearchgate.net
ZINC31164438 -26.16 ± 0.30 Vadadustat -31.26 ± 0.30 nih.govresearcher.liferesearchgate.netresearchgate.net
ZINC2005305 -32.75 ± 0.58 Vadadustat -31.26 ± 0.30 nih.govresearcher.liferesearchgate.netresearchgate.net
CMNPD13808-PHD2 -72.91 4HG Not Specified frontiersin.orgresearchgate.netdntb.gov.uadntb.gov.ua
CID15081178-PHD2 -65.55 4HG Not Specified frontiersin.orgresearchgate.netdntb.gov.uadntb.gov.ua
CID71496944-PHD2 -68.47 4HG Not Specified frontiersin.orgresearchgate.netdntb.gov.uadntb.gov.ua

Molecular Interactions and Binding Modes of Hif Phd Inhibitor 4 with Phd Isoforms

Chelation to Active Site Fe(II)

A primary mechanism of action for most HIF PHD inhibitors is the chelation of the ferrous iron (Fe(II)) ion located at the catalytic center of the PHD active site. nih.govscbt.com The PHD enzymes belong to a superfamily of 2-oxoglutarate dependent hydroxylases that require non-heme iron for their catalytic activity. nih.gov HIF PHD inhibitors are designed to bind directly to this essential Fe(II) ion.

Structural analyses of various PHD inhibitors in complex with PHD isoforms reveal that they typically form a bidentate coordination with the active site iron. nih.govresearchgate.net This mode of binding is critical for their inhibitory function as it occupies the coordination sites that would otherwise be used by molecular oxygen during the hydroxylation reaction. researchgate.net For instance, studies on potent 4-hydroxypyrimidine (B43898) inhibitors show that the pyrazole (B372694) ring of the inhibitor occupies the 2OG binding pocket and chelates to the active site metal in a bidentate fashion. nih.govresearchgate.net By effectively sequestering the catalytic iron, the inhibitor renders the enzyme inactive, preventing the hydroxylation of HIF-α. Some dual-action inhibitors not only bind to the active site iron but can also induce the binding of a second iron ion at the active site. nih.gov

Competition with 2-Oxoglutarate (2OG) Binding

HIF PHD inhibitors are typically designed as structural analogues or mimetics of the co-substrate, 2-oxoglutarate (2OG). nih.govresearchgate.net As a result, they act as competitive inhibitors, binding to the same site as 2OG and physically blocking its access to the enzyme's active center. nih.govacs.org The catalytic cycle of PHDs involves the binding of 2OG, which is stoichiometrically decarboxylated during the hydroxylation of the proline residue on HIF-α. nih.gov

By occupying the 2OG binding pocket, HIF PHD Inhibitor 4 prevents the initiation of this catalytic sequence. nih.gov The inhibitor's structure often includes a group, such as a glycinamide or an isostere, that interacts with residues in the active site that are crucial for binding the C-5 carboxylate of 2OG, like Arg-383 in PHD2. researchgate.netresearchgate.net This competitive binding is a key feature of their mechanism, ensuring potent and specific inhibition of the PHD-catalyzed reaction. nih.govnih.gov

Insights from Crystallographic and NMR Studies

Crystallographic and Nuclear Magnetic Resonance (NMR) studies have provided detailed atomic-level insights into the binding modes of various HIF PHD inhibitors with different PHD isoforms, particularly PHD2. nih.govnih.gov These studies are crucial for understanding the structure-activity relationships and for the design of more potent and selective inhibitors.

X-ray crystallography has revealed how inhibitors orient themselves within the active site. For example, analysis of 4-hydroxypyrimidine inhibitors bound to PHD2 shows that in addition to chelating the active site metal and occupying the 2OG pocket, parts of the inhibitor molecule can extend into a hydrophobic pocket at the entrance of the active site. nih.govresearchgate.net This pocket is formed by the side chains of key residues and is involved in substrate binding. nih.gov

Table 1: Key PHD2 Active Site Residues Interacting with HIF PHD Inhibitors

Interacting Residue Type of Interaction Role in Binding
His313, Asp315, His374 Metal Chelation Form the catalytic triad that coordinates the Fe(II) ion. mdpi.com
Arg383 Electrostatic Interacts with the carboxylate-mimicking group of the inhibitor, competing with 2OG. researchgate.netresearchgate.net
Tyr303 Hydrogen Bonding/Hydrophobic Forms interactions with the inhibitor scaffold. researchgate.net

NMR studies complement the static picture provided by crystallography by offering insights into the dynamics of inhibitor binding in solution. nih.gov NMR techniques can confirm that inhibitors displace 2OG from the active site and can reveal different binding modes not always apparent in crystal structures. nih.gov For instance, NMR analyses have been used to demonstrate that while various clinical PHD inhibitors bind tightly to the PHD2 catalytic domain, they can differ in how they affect the binding of the HIF-α substrate. nih.gov These combined structural biology approaches are invaluable for elucidating the precise molecular interactions that underpin the efficacy of HIF PHD inhibitors.

Enzyme Selectivity and Isoform Specificity of Hif Phd Inhibitor 4

Pan-PHD Inhibition Profile (PHD1, PHD2, PHD3)

IOX4 demonstrates potent inhibitory activity against the catalytic activity of HIF prolyl-hydroxylases. Research has primarily focused on its interaction with PHD2, the isoform considered the most abundant and a key regulator of HIF-1α stability under normoxic conditions. mdpi.com In vitro assays confirm that IOX4 is a highly potent inhibitor of PHD2. nih.govimmune-system-research.com

While specific inhibitory constants for PHD1 and PHD3 are not detailed in the available literature, the high degree of similarity within the catalytic domains of all three human PHD isoforms suggests that IOX4 likely acts as a pan-inhibitor, potently affecting all three. nih.gov This is further supported by cell-based assays where IOX4 effectively inhibits the hydroxylation of both the N-terminal and C-terminal oxygen-dependent degradation domains (NODD and CODD) of HIF-1α, processes collectively regulated by all three PHD isoforms. nih.govimmune-system-research.com

Enzyme IsoformInhibitory Potency (IC₅₀)
PHD1 (EGLN2)Potent inhibition inferred from catalytic domain homology and cell-based assays. nih.gov
PHD2 (EGLN1)1.6 nM nih.govmedchemexpress.comselleckchem.comcaymanchem.com
PHD3 (EGLN3)Potent inhibition inferred from catalytic domain homology and cell-based assays. nih.gov

Selectivity against Other 2-Oxoglutarate Dependent Dioxygenases (2OGDDs)

A critical aspect of a PHD inhibitor's profile is its selectivity for the intended targets over other human 2OG-dependent dioxygenases, which regulate diverse biological processes from histone demethylation to fatty acid metabolism. nih.govresearchgate.net Off-target inhibition of these enzymes could lead to unintended cellular consequences.

IOX4 has been demonstrated to be a highly selective inhibitor of PHDs. nih.govcaymanchem.com In a broad panel of human 2OGDDs, IOX4 displayed a remarkable degree of selectivity for PHD2. Studies report that IOX4 is at least 875-fold to over 1,000-fold more selective for PHD2 than for other tested 2OGDDs, including multiple Jumonji-C (JmjC) domain-containing histone demethylases (KDMs) and other dioxygenases. nih.govcaymanchem.com

EnzymeEnzyme FamilySelectivity for PHD2 over Enzyme
Factor Inhibiting HIF (FIH)HIF Hydroxylase>1,000-fold caymanchem.com
JMJD1A (KDM3A)Histone Lysine Demethylase>875-fold nih.gov
JMJD2A (KDM4A)Histone Lysine Demethylase>875-fold nih.gov
JMJD2C (KDM4C)Histone Lysine Demethylase>875-fold nih.gov
JMJD2E (KDM4E)Histone Lysine Demethylase>875-fold nih.gov
JMJD3 (KDM6B)Histone Lysine Demethylase>875-fold nih.gov
BBOX1γ-butyrobetaine hydroxylase>1,000-fold caymanchem.com
FTONucleic Acid Demethylase>1,000-fold caymanchem.com

Factor Inhibiting HIF (FIH) is another important 2OGDD that regulates the HIF pathway, but through a distinct mechanism. oulu.fi FIH hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, which blocks the recruitment of transcriptional coactivators. nih.gov Therefore, selectivity for PHDs over FIH is crucial for inhibitors designed to fully activate HIF-mediated transcription.

IOX4 demonstrates a high degree of selectivity for PHDs over FIH. caymanchem.com As noted in the selectivity panel, IOX4 is over 1,000-fold more potent against PHD2 than FIH in in vitro enzymatic assays. caymanchem.com This selectivity is confirmed in cellular studies. Immunoblot analyses show that at concentrations where IOX4 achieves maximal inhibition of HIF-1α prolyl-hydroxylation, there is no detectable inhibition of FIH-catalyzed asparaginyl-hydroxylation. nih.govresearchgate.net

Differential Inhibition of PHD Isoforms (e.g., preferential inhibition of PHD2)

While IOX4 is considered a pan-PHD inhibitor, the literature consistently highlights its characterization as a particularly potent and selective inhibitor of PHD2. medchemexpress.comselleckchem.comselleckchem.com The measured IC₅₀ of 1.6 nM for PHD2 underscores its strong affinity for this specific isoform. nih.gov

The differential functions and tissue expression patterns of the PHD isoforms suggest that isoform-specific inhibitors could offer more tailored therapeutic effects. nih.govelsevierpure.com PHD2 is considered the primary regulator of HIF-α in normoxia, while PHD1 and PHD3 may have more specialized roles. mdpi.com Although IOX4 potently inhibits cellular processes mediated by all three PHDs, its biochemical characterization has centered on its exceptional potency against PHD2. nih.govimmune-system-research.com This emphasis suggests a preferential, or at least most thoroughly documented, activity towards the PHD2 isoform.

Table of Mentioned Compounds

Name/AbbreviationFull Name
IOX4HIF PHD Inhibitor 4
PHD1Prolyl Hydroxylase Domain 1 (EGLN2)
PHD2Prolyl Hydroxylase Domain 2 (EGLN1)
PHD3Prolyl Hydroxylase Domain 3 (EGLN3)
HIFHypoxia-Inducible Factor
2OG2-Oxoglutarate
2OGDDs2-Oxoglutarate Dependent Dioxygenases
FIHFactor Inhibiting HIF
JMJD1AJumonji Domain Containing 1A (KDM3A)
JMJD2AJumonji Domain Containing 2A (KDM4A)
JMJD2CJumonji Domain Containing 2C (KDM4C)
JMJD2EJumonji Domain Containing 2E (KDM4E)
JMJD3Jumonji Domain Containing 3 (KDM6B)
BBOX1Gamma-Butyrobetaine Dioxygenase 1
FTOFTO Alpha-Ketoglutarate Dependent Dioxygenase
JARID1CJumonji and AT-Rich Interaction Domain Containing 1C (KDM5C)
FBXL11F-Box and Leucine Rich Repeat Protein 11 (KDM2B)

Cellular and Molecular Research on Hif Phd Inhibitor 4 Mediated Effects

HIF-α Protein Accumulation and Stability in Cell Lines

The primary mechanism of action for HIF PHD Inhibitor 4 is the competitive inhibition of HIF prolyl-hydroxylases (PHD1, PHD2, and PHD3). vulcanchem.com This inhibition prevents the hydroxylation of the HIF-α subunit, a critical step for its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. As a result, treatment of cell lines with this compound leads to the stabilization and accumulation of HIF-α protein.

Inhibition of Prolyl Hydroxylation at N-terminal and C-terminal Oxygen-Dependent Degradation Domains (ODDs)

The HIF-α subunit contains a specific region known as the oxygen-dependent degradation domain (ODD). Within the ODD, there are two key proline residues located in the N-terminal (N-ODD) and C-terminal (C-ODD) regions. Under normoxic conditions, PHDs hydroxylate these proline residues. This compound acts by preventing this hydroxylation at both the N-ODD and C-ODD, thus blocking the primary signal for HIF-α degradation and leading to its stabilization.

Upregulation of HIF Target Genes (e.g., VEGF, EPO, Transferrin, DMT1, DCYTB)

The accumulation of HIF-α allows it to translocate to the nucleus, where it dimerizes with the constitutively expressed HIF-β subunit. This HIF-α/HIF-β heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of numerous target genes, activating their transcription. The inhibition of PHDs by compounds like this compound has been shown to upregulate a suite of these target genes. While specific data for this compound on all the listed genes is not extensively detailed in public literature, the general class of HIF PHD inhibitors is known to increase the expression of genes involved in:

Angiogenesis: Vascular Endothelial Growth Factor (VEGF)

Erythropoiesis: Erythropoietin (EPO)

Iron Metabolism: Transferrin, Divalent Metal Transporter 1 (DMT1), and Duodenal Cytochrome B (DCYTB)

The table below summarizes the expected upregulation of key HIF target genes following treatment with a HIF PHD inhibitor.

GeneFunctionExpected Effect of this compound
VEGF Promotes the formation of new blood vesselsUpregulation
EPO Stimulates red blood cell productionUpregulation
Transferrin Transports iron in the bloodUpregulation
DMT1 Transports dietary iron into intestinal cellsUpregulation
DCYTB Reduces dietary iron to a more soluble formUpregulation

Modulation of Cellular Pathways

The activation of HIF target genes by this compound leads to the modulation of several critical cellular pathways.

Angiogenesis Pathways

By upregulating VEGF, this compound can stimulate angiogenesis, the process of forming new blood vessels from pre-existing ones. This is a key adaptive response to hypoxia, aiming to increase oxygen supply to tissues. Some studies have shown that HIF PHD inhibitors can inhibit tubule formation in Human Umbilical Vein Endothelial Cells (HUVEC), suggesting a complex role in regulating angiogenesis. americanchemicalsuppliers.com

Glycolytic Pathways

HIF-1α is a master regulator of cellular metabolism, promoting a shift from oxidative phosphorylation to glycolysis. This metabolic reprogramming is achieved through the upregulation of genes encoding glycolytic enzymes and glucose transporters. Therefore, it is anticipated that this compound would enhance the glycolytic rate in cells. This is a common feature of cancer cells, which often rely on glycolysis for energy production (the Warburg effect).

Iron Metabolism Regulation (e.g., Hepcidin (B1576463), Transferrin)

HIF activation plays a central role in systemic iron homeostasis. By stabilizing HIF-α, HIF PHD inhibitors can influence the expression of key iron-regulating proteins. The upregulation of transferrin, its receptor, and other proteins like DMT1 and DCYTB enhances iron uptake and transport. Furthermore, HIF-2α activation has been shown to regulate hepatic erythropoietin production. The interplay between HIF activation and hepcidin, the main regulator of iron absorption, is complex, but generally, HIF activation can lead to changes in iron availability for erythropoiesis.

Effects on Cell Fate and Function in Research Models

The inhibition of hypoxia-inducible factor (HIF) prolyl-4-hydroxylase (PHD) enzymes has emerged as a significant area of investigation for its potential to modulate cellular responses to hypoxic and ischemic conditions. By stabilizing HIF-α subunits, these inhibitors activate a cascade of downstream genes that influence cell survival, proliferation, and differentiation. This section explores the specific effects of HIF PHD inhibitors, with a focus on a compound referred to in research as HIF-PHD-IN-4 and related molecules, on various stem cell populations and in models of neuronal injury.

Neural Stem Cell Proliferation and Differentiation Modulation

Hypoxia is a critical regulator of neural stem cell (NSC) niches in the adult brain, promoting their proliferation and influencing their differentiation trajectory. nih.govscielo.org.mx Pharmacological inhibition of PHDs can mimic the effects of hypoxia, thereby modulating NSC behavior. nih.gov

Research has shown that the activation of the HIF pathway is fundamental to neurogenesis, a process encompassing NSC proliferation, migration, and differentiation into new neurons. scielo.org.mx Studies using various PHD inhibitors have demonstrated their capacity to influence these processes. For instance, a related PHD inhibitor, FG-4497, was found to enhance the proliferation, survival, and dopaminergic differentiation of human fetal mesencephalic neural progenitor cells in vitro. ahajournals.org This suggests that targeting PHDs can promote the generation of specific neuronal subtypes.

The mechanism often involves the upregulation of HIF-1α, which in turn can activate pathways like the PI3K/AKT pathway, known to be involved in cell proliferation and survival. nih.gov Furthermore, HIF-1α stabilization can lead to the release of vascular endothelial growth factor (VEGF), a downstream target that promotes cell survival and is crucial for cytoprotection after events like a stroke. nih.gov The HIF pathway also interacts with other critical signaling systems, such as the Notch pathway, to maintain the undifferentiated state of NSCs and prevent premature differentiation. nih.gov

It has been observed that mild hypoxia (2.5-5% oxygen) can specifically encourage the differentiation of embryonic rat CNS precursors into dopaminergic neurons, a cell type pertinent to conditions like Parkinson's disease. nih.gov This highlights the nuanced role of oxygen tension and HIF signaling in directing NSC fate.

Hematopoietic Stem Cell Mobilization Studies

The mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood is a critical process for hematopoietic stem cell transplantation. Research has identified the HIF-1α pathway as essential for this process. nih.gov

Studies have shown that HIF-PHD-IN-4 can effectively enhance the mobilization of hematopoietic stem cells induced by granulocyte-colony stimulating factor (G-CSF) in mouse models. medchemexpress.com Specifically, HIF-PHD-IN-4 is a potent inhibitor of PHD2. medchemexpress.com The stabilization of HIF-1α by PHD inhibitors like FG-4497, a compound related to HIF-PHD-IN-4, has been shown to synergize with G-CSF and the CXCR4 antagonist Plerixafor, leading to a significant increase in the mobilization of reconstituting HSCs. nih.gov

The proposed mechanism involves not only the intrinsic effects on HSCs through HIF-1α stabilization but also extrinsic effects on the bone marrow microenvironment. nih.gov For example, the PHD inhibitor FG-4497 has been shown to enhance HSPC mobilization by activating VEGFR2 signaling in bone marrow endothelial cells, which facilitates the egress of HSCs into circulation. nih.gov This dual action on both the stem cells and their niche underscores the potential of PHD inhibitors in this therapeutic area. Further studies with orally available PHD inhibitors have confirmed their ability to enhance G-CSF-induced HSC mobilization in mice. researchgate.net

A study using a humanized mouse model demonstrated that the combination of G-CSF and the PHD inhibitor FG-4497 resulted in significant mobilization of human HSCs, suggesting this approach could be translatable to clinical applications. uq.edu.au

Neuroprotection Mechanisms in Hypoxia/Ischemia Models

Inhibition of PHDs has been extensively studied for its neuroprotective potential in the context of cerebral ischemia, or stroke. plos.orgplos.org By stabilizing HIFs, these inhibitors trigger an adaptive response to hypoxic-ischemic insults. ahajournals.org

The neuroprotective effects are multifaceted and involve preserving the integrity of the blood-brain barrier, directly promoting the survival of neurons, and mitigating oxidative stress. plos.orgworktribe.com

A major consequence of ischemic stroke is the disruption of the blood-brain barrier (BBB), leading to edema and further neuronal damage. plos.orgnih.gov Research has demonstrated that PHD inhibitors can counteract this breakdown.

In a mouse model of cerebral ischemia, the PHD inhibitor FG-4497 was shown to reduce edema formation by maintaining BBB integrity. plos.orgnih.gov The mechanism involves preventing the ischemia-induced rearrangement and gap formation of tight junction proteins, such as zonula occludens 1 and occludin, which are critical for BBB function. plos.org This effect was observed both in cultured endothelial cells and in the brain tissue of mice subjected to stroke. plos.org The stabilization of HIF-1α and the subsequent increased expression of factors like erythropoietin (Epo) are thought to contribute to this protective effect on the BBB. plos.orgfrontiersin.org Studies on other PHD inhibitors, such as GSK360A, also point to the protection of the BBB as a key part of their efficacy in stroke models. plos.org

Directly protecting neurons from cell death is a key aspect of neuroprotection in ischemia. ahajournals.orgresearchgate.net PHD inhibitors have been shown to promote neuronal survival through various mechanisms.

In an in vitro ischemia model using combined oxygen and glucose deprivation, FG-4497 promoted the survival of neurons. plos.orgnih.gov This neuroprotective effect is linked to the stabilization of HIFs and the subsequent upregulation of HIF target genes known to be involved in cell survival. nih.gov These include anti-apoptotic proteins and factors that stimulate angiogenesis and erythropoiesis. nih.gov

Studies with various PHD inhibitors, including roxadustat, daprodustat, and molidustat, have also demonstrated neuroprotective effects in oxygen- and glucose-deprived cell models, suggesting a class effect. frontiersin.org The protective role may be mediated, in part, by the activation of autophagy. frontiersin.org Furthermore, the selective inhibition of specific PHD isoforms may be crucial. For example, the inhibition of PHD1 has been linked to the attenuation of glutamate (B1630785) toxicity in neuronal cells. nih.gov The upregulation of neuroprotective factors like VEGF and Epo following PHD inhibition also contributes significantly to neuronal survival. plos.orgplos.org

Oxidative stress, characterized by the excessive formation of reactive oxygen species (ROS), is a major contributor to neuronal damage following hypoxia/ischemia. researchgate.netnih.gov HIF PHD inhibitors have been shown to possess antioxidant properties. worktribe.com

The inhibition of HIF prolyl-4-hydroxylases can reduce the formation of mitochondrial ROS. nih.gov In a model of glutamate-induced oxidative stress in neuronal cells, the PHD inhibitor adaptaquin (B1666602) was shown to inhibit lipid peroxidation and maintain mitochondrial function, thereby protecting the cells. nih.gov This was associated with a reduction in mitochondrial ROS formation. nih.gov

The relationship between HIF and ROS is complex; HIF activation can either reduce ROS formation by suppressing the mitochondrial tricarboxylic acid (TCA) cycle or, in some contexts, increase it via target genes like NADPH oxidase (NOX). worktribe.comnih.gov However, in the context of reperfusion following ischemia, HIF PHD inhibition is generally associated with a reduction in ROS formation and the activation of cellular survival pathways. worktribe.comresearchgate.net This anti-oxidation property, combined with anti-inflammatory and pro-survival signaling, makes HIF pathway targeting a promising strategy for mitigating ischemic brain injury. worktribe.com

Off-Target Effects on 2-Oxoglutarate-Dependent Metabolic Systems

Inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs) are designed to mimic the co-substrate 2-oxoglutarate (2-OG), also known as α-ketoglutarate (AKG). oup.comresearchgate.net By competitively binding to the 2-OG site on PHD enzymes, these inhibitors prevent the degradation of HIF-α subunits, leading to the stabilization and activation of the HIF pathway even under normal oxygen conditions. oup.commdpi.com However, the structural similarity to 2-OG, a crucial metabolite, creates the potential for off-target effects. oup.comcam.ac.uk 2-OG is a central intermediate in a wide array of metabolic processes beyond HIF regulation. oup.com It serves as a key component of the tricarboxylic acid (TCA) cycle, a precursor for the synthesis of several amino acids, and an essential co-substrate for a large superfamily of 2-OG-dependent dioxygenases (2-OGDDs) that have diverse biological functions. oup.comtandfonline.com

Consequently, HIF PHD inhibitors have the potential to interfere with these various 2-OG-dependent metabolic systems. oup.com The use of high concentrations of these inhibitors to outcompete the typically high intracellular levels of 2-OG may increase the likelihood of interacting with other 2-OG-dependent pathways. frontiersin.org This interference could lead to unintended biological consequences, as these metabolic pathways are fundamental to cellular energy production, biosynthesis, and epigenetic regulation. oup.comdovepress.com The complexity of the HIF system and the widespread role of 2-OG-dependent oxygenases mean that the biological effects of different PHD inhibitors can vary based on their specific properties and selectivity. cam.ac.uk

Impact on Tricarboxylic Acid (TCA) Cycle Enzymes

The TCA cycle is a central hub of cellular metabolism, responsible for generating ATP and providing precursors for biosynthesis. oup.com 2-oxoglutarate is itself a key intermediate within this cycle, generated from isocitrate. tandfonline.com HIF PHD inhibitors, as 2-OG analogues, have the potential to alter the function of enzymes associated with the TCA cycle. oup.com There is a complex interplay between the TCA cycle and PHD activity. Certain TCA cycle intermediates, such as succinate (B1194679) and fumarate (B1241708), are known to inhibit PHD enzymes. tandfonline.compsu.edu Accumulation of these metabolites, for instance due to mutations in the TCA cycle enzymes succinate dehydrogenase and fumarate hydratase, leads to PHD inhibition and subsequent HIF-1α stabilization. tandfonline.com

This relationship suggests that manipulating PHD activity with inhibitors could, in turn, influence TCA cycle dynamics. For example, some research has indicated that the inhibitor Dimethyloxalylglycine (DMOG) is known to inhibit the α-ketoglutarate dehydrogenase complex, a key enzyme in the TCA cycle, which could affect mitochondrial oxygen consumption. mdpi.com Furthermore, HIF activation itself, which is the primary goal of PHD inhibitors, directly impacts the TCA cycle. HIF promotes a shift toward anaerobic glycolysis and actively inhibits the oxidation of glucose-derived pyruvate (B1213749) from entering the TCA cycle. dovepress.comnih.gov It achieves this by up-regulating pyruvate dehydrogenase kinase-1, which inactivates the pyruvate dehydrogenase (PDH) enzyme complex. dovepress.com Therefore, the impact of a HIF PHD inhibitor on the TCA cycle can be both direct, through off-target inhibition of 2-OG-dependent enzymes, and indirect, through the metabolic reprogramming induced by HIF stabilization.

Interference with Amino Acid Synthesis

2-oxoglutarate is intrinsically linked to amino acid metabolism, serving as a direct precursor for the biosynthesis of glutamate, which in turn can be converted to glutamine, proline, and arginine. oup.com PHD enzymes are considered not only oxygen sensors but also sensors of amino acid availability due to their dependence on 2-OG. nih.gov During amino acid starvation, particularly a lack of glutamine, the intracellular levels of 2-OG can become depleted, leading to the inhibition of PHD activity. nih.govresearchgate.net

Given this connection, HIF PHD inhibitors that act as 2-OG mimetics can interfere with the cell's ability to sense and respond to amino acid levels. oup.comnih.gov Research has shown that PHD inhibition can block the activation of the mTORC1 signaling pathway in response to amino acids. nih.govresearchgate.net The mTORC1 pathway is a central regulator of cell growth and proliferation that is activated by sufficient amino acid levels. This finding indicates that PHDs are required to maintain mTORC1 activity in a manner that is independent of HIF. nih.gov By competing with 2-OG, a HIF PHD inhibitor could potentially disrupt the metabolic signaling that links amino acid availability to critical cellular processes like protein synthesis and cell growth. oup.comnih.gov

Inhibition of Malate (B86768) Dehydrogenase 2 (MDH2)

Specific off-target effects have been identified for certain HIF PHD inhibitors. One such example is the inhibition of Malate Dehydrogenase 2 (MDH2) by the compound JNJ-42041935, also known as HIF-PHD Inhibitor II. sigmaaldrich.commerckmillipore.comusbio.net MDH2 is a mitochondrial enzyme that plays a critical role in the TCA cycle by catalyzing the reversible oxidation of malate to oxaloacetate. psu.edubio-techne.com This reaction is also essential for the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria.

Studies have shown that JNJ-42041935 inhibits the activity of MDH2, which consequently suppresses mitochondrial respiration. sigmaaldrich.commerckmillipore.com This action represents a significant off-target effect that is distinct from the inhibitor's primary function of stabilizing HIF. By disrupting a key enzyme of the TCA cycle and mitochondrial function, the inhibitor can impact cellular energy metabolism in a manner not directly related to the hypoxia response pathway. sigmaaldrich.com This finding underscores the importance of evaluating the selectivity of HIF PHD inhibitors against other metabolic enzymes to fully understand their cellular effects. cam.ac.uk

Table 1: Summary of Off-Target Effects on 2-Oxoglutarate-Dependent Systems

Metabolic SystemAffected Component/PathwayPotential Impact of this compoundSupporting Evidence
TCA Cycle α-ketoglutarate dehydrogenase complexInhibition of the enzyme, leading to altered mitochondrial respiration. mdpi.comDMOG, a 2-OG analogue, has been shown to inhibit this complex. mdpi.com
Pyruvate Dehydrogenase (PDH)Indirectly inhibited via HIF-mediated upregulation of PDK1, reducing pyruvate entry into the TCA cycle. dovepress.comnih.govThis is a known downstream effect of HIF stabilization. dovepress.com
Amino Acid Synthesis mTORC1 Signaling PathwayInhibition of mTORC1 activation in response to amino acids, impacting cell growth regulation. nih.govresearchgate.netPHD activity is required to maintain mTORC1 signaling. nih.gov
Mitochondrial Enzymes Malate Dehydrogenase 2 (MDH2)Direct inhibition of enzyme activity, leading to suppressed mitochondrial respiration. sigmaaldrich.comusbio.netmerckmillipore.comSpecifically demonstrated for the inhibitor JNJ-42041935. sigmaaldrich.commerckmillipore.com

Preclinical Research Models and Methodologies Utilizing Hif Phd Inhibitor 4

In Vitro Cellular Assays

In vitro cellular assays are indispensable for determining the potency and mechanism of action of PHD inhibitors within a biological context. These assays bridge the gap between biochemical activity and physiological effects.

Direct measurement of PHD enzymatic activity is crucial for screening and characterizing inhibitors. HIF-α hydroxylation assays serve this purpose by reconstituting the key biochemical reaction in vitro. In this setup, a recombinant PHD enzyme (e.g., PHD2) is combined with a synthetic peptide substrate corresponding to a segment of the HIF-α oxygen-dependent degradation domain (ODD), which contains the target proline residue. portlandpress.com The reaction requires the presence of essential co-substrates and co-factors, including molecular oxygen, ferrous iron (Fe(II)), and 2-oxoglutarate. portlandpress.commdpi.com

The reaction products are most commonly analyzed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). mdpi.comelifesciences.orgspringernature.com This technique precisely measures the mass of the peptides in the sample. A successful hydroxylation event results in the addition of an oxygen atom, which corresponds to a mass increase of +16 Daltons (Da) in the substrate peptide. portlandpress.commdpi.com By quantifying the ratio of the hydroxylated peptide to the remaining unmodified peptide, researchers can determine the rate of the enzymatic reaction and, consequently, the inhibitory potency of a test compound. mdpi.com This method has been instrumental in screening compound libraries and has confirmed that inhibitors prevent the +16 Da mass shift, demonstrating direct target engagement. portlandpress.commdpi.com

To assess how PHD inhibition translates into HIF transcriptional activation in living cells, researchers employ Hypoxia Response Element (HRE) reporter assays. researchgate.netnih.gov This cell-based method utilizes cell lines (such as HEK293, HT1080, or U251) that have been genetically modified to contain a reporter gene, most commonly luciferase. researchgate.netmedchemexpress.comjst.go.jp The expression of this reporter gene is driven by a synthetic promoter containing multiple tandem copies of the HRE consensus sequence (5'-RCGTG-3'). jst.go.jpoup.com

When a PHD inhibitor is introduced, it prevents HIF-α degradation. The stabilized HIF-α protein then dimerizes with HIF-β, enters the nucleus, and binds to the HREs in the reporter construct, activating the transcription of the luciferase gene. oup.com The resulting luminescence is measured and is directly proportional to the level of HIF activity. These assays are powerful tools for determining the cellular potency (EC₅₀) of inhibitors and are well-suited for high-throughput screening. mdpi.comjst.go.jp For example, a study using this method determined the EC₅₀ values for several clinical-stage inhibitors. mdpi.comnih.gov

Table 1: Cellular Potency of PHD Inhibitors in HRE Reporter Assay
CompoundCell LineEC₅₀ (µM)Reference
FG-4592 (Roxadustat)HT10805.1 mdpi.comnih.gov
GSK1278863 (Daprodustat)HT10800.8 mdpi.comnih.gov
MolidustatHT10802.1 mdpi.comnih.gov
HIF-1 inhibitor-4U2510.56 (IC₅₀) medchemexpress.com

Immunoblotting, or Western blotting, is a cornerstone technique for directly visualizing and quantifying the stabilization of the HIF-α protein. The methodology involves treating cultured cells (e.g., human kidney cells, cancer cell lines) with a PHD inhibitor for a set period. nih.govpnas.org Following treatment, the cells are lysed to release their protein content. These proteins are then separated by size via gel electrophoresis and transferred to a solid membrane. The membrane is probed with a primary antibody that specifically recognizes and binds to the HIF-1α or HIF-2α protein. A secondary antibody, which is linked to a detection system, then binds to the primary antibody, generating a signal that allows for the quantification of the target protein. nih.govpnas.org

Research using the inhibitor FG-4497 in HKC-8 kidney cells demonstrated a clear dose-dependent stabilization of both HIF-1α and HIF-2α, with the effect being detectable in as little as 15 minutes and reaching a maximum at concentrations above 10 µM. pnas.org Similar findings have been reported for other inhibitors like FG-4592 and Molidustat in various cell lines, confirming their mechanism of action. nih.gov This method is also versatile enough to be adapted to detect the specific hydroxylation status of proline residues on HIF-α, providing deeper mechanistic insights. nih.gov

Beyond target engagement, it is critical to assess the downstream functional consequences of PHD inhibition, particularly in the context of cytoprotection. This involves measuring cell viability, often through metabolic assays like the MTT assay, and evaluating the functional integrity of specialized cells such as neurons. researchgate.networktribe.com Primary neuronal cultures are especially valuable models, where functional activity can be assessed by monitoring spontaneous intracellular calcium (Ca²⁺) oscillations, a proxy for neural network signaling and health. nih.govnih.gov

In studies modeling hypoxic injury in primary hippocampal cultures, the PHD inhibitor neuradapt demonstrated a significant neuroprotective effect. nih.govnih.gov When administered at the onset of hypoxia, neuradapt not only prevented cell death but also preserved the percentage of functionally active neurons, maintaining spontaneous calcium activity at levels seen in healthy control cultures. nih.gov While hypoxic conditions alone reduced the population of active cells to approximately 25%, treatment with neuradapt restored this to nearly 50%. nih.gov These studies highlight the potential of PHD inhibitors to preserve not just the structure but also the function of vulnerable cell populations.

Table 2: Effect of PHD Inhibitor (Neuradapt) on Neuronal Calcium Activity Under Hypoxia
Experimental GroupPercentage of Active Cells (Mean)Reference
Intact (Control)~50.00% nih.gov
Hypoxia Alone25.25% nih.gov
Hypoxia + Neuradapt (1 µM)~50.00% nih.gov
Hypoxia + Neuradapt (15 µM)48.39% nih.gov

To simulate the cellular stress caused by ischemic events like stroke or kidney injury, researchers use in vitro models of oxygen and glucose deprivation (OGD). pnas.orgplos.org In this method, cell cultures are subjected to a hypoxic environment (typically <1% O₂) in a medium devoid of glucose. pnas.orgresearchgate.net This OGD phase is often followed by a reoxygenation period where cells are returned to normal oxygen and glucose conditions, mimicking the reperfusion injury that often occurs clinically. pnas.org The protective capacity of a PHD inhibitor is evaluated by applying the compound before, during, or after the OGD insult and measuring outcomes such as apoptosis, cell viability (MTT assay), or the release of cell damage markers like lactate (B86563) dehydrogenase (LDH). pnas.orgresearchgate.netnih.gov

Studies have consistently shown that PHD inhibitors confer protection in these models. For instance, pretreatment of human kidney cells with FG-4497 significantly reduced apoptosis by approximately 30% following OGD and reoxygenation. pnas.org Other work demonstrated that FG-4497 promoted the survival of neurons subjected to OGD. plos.org A comparative study of five different PHD inhibitors, including FG4592, found that pretreatment significantly protected both PC12 cells and primary neurons from OGD-induced injury, as evidenced by reduced LDH release and increased cell viability. researchgate.networktribe.com

Angiogenesis, the formation of new blood vessels, is a key process regulated by HIF. The Matrigel tube formation assay is a classic in vitro method used to model this process. sci-hub.sepnas.org Endothelial cells, the primary cells lining blood vessels, are seeded onto a layer of Matrigel, a protein mixture that resembles the basement membrane. When stimulated, the endothelial cells migrate and organize themselves to form three-dimensional, capillary-like networks. sci-hub.se The pro-angiogenic effect of a PHD inhibitor is determined by treating the cells with the compound and quantifying the degree of tube formation, typically by measuring parameters like total tube length and the number of branch points using microscopy and specialized software. sci-hub.se

Research has shown that PHD inhibitors effectively stimulate this process. The inhibitor Roxadustat (FG-4592) was found to enhance the angiogenic activity of human umbilical vein endothelial cells (HUVECs), promoting the formation of robust tubular networks. sci-hub.se This effect was directly linked to the stabilization of HIF-1α and the subsequent upregulation of Vascular Endothelial Growth Factor (VEGF), a master regulator of angiogenesis. sci-hub.se Another inhibitor, FG-4095, also increased tube formation, underscoring the potential of this class of compounds to promote vascularization. nih.gov

Table of Mentioned Compounds

Compound Name Alternate Name(s) Class/Target
Daprodustat GSK1278863 HIF-PHD Inhibitor
Desferrioxamine DFX Iron Chelator, Indirect PHD Inhibitor
Dimethyloxaloylglycine DMOG HIF-PHD Inhibitor
FG-2216 - HIF-PHD Inhibitor
FG-4095 PHI-1 HIF-PHD Inhibitor
FG-4497 - HIF-PHD Inhibitor
FG-4592 Roxadustat HIF-PHD Inhibitor
HIF-1 inhibitor-4 - HIF-1 Inhibitor
IOX2 - HIF-PHD Inhibitor
IOX4 - HIF-PHD Inhibitor
Molidustat BAY 85-3934 HIF-PHD Inhibitor
Neuradapt - HIF-PHD Inhibitor

In Vivo Animal Models

The preclinical evaluation of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) inhibitors relies on a variety of in vivo animal models designed to replicate specific human pathologies. These models are crucial for understanding the therapeutic potential and mechanisms of action of compounds like HIF PHD Inhibitor 4 and its analogues.

Transgenic Reporter Animal Models for HIF Activity

To visualize and quantify the in vivo activity of HIF pathway modulators, researchers utilize sophisticated transgenic reporter animal models. These models provide a dynamic window into where and when HIF transcription is activated following the administration of a PHD inhibitor.

A primary tool in this area is the luc-ODD mouse model. pnas.org This model incorporates a transgene that fuses luciferase to the Oxygen-Dependent Degradation (ODD) domain of HIF-1α. pnas.org Under normal oxygen conditions, the ODD domain is hydroxylated, leading to its degradation and, consequently, no light emission. Inhibition of PHDs prevents this hydroxylation, stabilizing the luciferase-ODD fusion protein and resulting in luminescence that can be detected in tissue lysates or through whole-animal imaging. pnas.org This system allows for the organ-specific detection of HIF PHD inhibitor activity, with studies showing the highest luminescence in the liver and kidneys following systemic administration of inhibitors like Roxadustat. pnas.org

Similar reporter systems have been developed in other species, such as zebrafish and Drosophila. The Tg(phd3:GFP)i144 transgenic zebrafish line, for instance, uses Green Fluorescent Protein (GFP) as a reporter for Hif activity. universiteitleiden.nl In Drosophila, a hypoxia response element (HRE) is linked to a reporter gene to track the activity of the HIF system during development, which confirmed that the Sima subunit is regulated through oxygen-dependent proteolysis via its ODD domain. sdbonline.org These models are instrumental for screening compounds and confirming their ability to stabilize HIF in a whole-organism context.

Table 1: Examples of Transgenic Reporter Models for HIF Activity

Model Organism Transgenic System Reporter Gene Application
Mouse Luciferase-Oxygen Dependent Degradation (luc-ODD) Luciferase Quantifies organ-specific HIF stabilization and PHD inhibition. pnas.org
Zebrafish Tg(phd3:GFP)i144 Green Fluorescent Protein (GFP) Visualizes Hif activity in vivo. universiteitleiden.nl
Drosophila Hypoxia Response Element (HRE) Reporter Not specified Defines upstream control mechanisms of the HIF system. sdbonline.org

Ischemic Stroke Models (e.g., Cerebral Ischemia)

The neuroprotective potential of HIF PHD inhibitors is extensively studied in models of ischemic stroke. A common model involves the transient middle cerebral artery occlusion (MCAO) in mice, which mimics the effects of a stroke by temporarily blocking blood flow to a portion of the brain. plos.orgplos.org

In one key study, the novel PHD inhibitor FG-4497 was administered to mice subjected to cerebral ischemia. plos.org The research demonstrated that both pre- and post-treatment with FG-4497 improved the outcome from ischemic stroke. plos.org Mechanistically, the inhibition of PHD activity led to the stabilization of HIF-1α and increased expression of its target genes, including Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (Epo), in the brain tissue. plos.org This intervention resulted in significantly reduced edema formation by preserving the integrity of the blood-brain barrier (BBB). plos.org The study found that FG-4497 prevented the ischemia-induced disruption of tight junction proteins, such as zonula occludens 1 and occludin, both in vivo and in cultured endothelial cells. plos.org Furthermore, in vitro experiments confirmed that FG-4497 directly promoted the survival of neurons subjected to oxygen and glucose deprivation. plos.orgfrontiersin.org

Other studies using different PHD inhibitors like GSK360A have shown similar protective effects, including reduced brain infarction and long-term improvements in neurological and cognitive deficits post-stroke. plos.org These models collectively indicate that pharmacological PHD inhibition is a promising strategy for mitigating cerebral ischemic damage. plos.orgplos.org

Table 2: Research Findings of PHD Inhibitor FG-4497 in a Mouse Ischemic Stroke Model

Parameter Finding with FG-4497 Treatment Citation
HIF Pathway Stabilization of HIF-1α protein in cerebral tissue. plos.org
Increased mRNA expression of VEGF and Epo in brain tissue. plos.org
Pathological Outcome Reduced edema formation. plos.org
Reduced overall brain tissue injury. plos.org
Cellular Mechanism Maintained blood-brain barrier integrity. plos.org
Prevented rearrangement of tight junction proteins. plos.org
Promoted neuronal survival in vitro. plos.org

Models of Mucosal Damage (e.g., Murine Colitis)

The role of HIF stabilization in protecting mucosal surfaces is investigated using animal models of inflammatory bowel disease (IBD), such as chemically induced colitis. These models are crucial for understanding how PHD inhibitors might treat conditions like ulcerative colitis and Crohn's disease. nih.govromj.org

Another common model is dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, which simulates human ulcerative colitis. dovepress.com Research with the novel HIF hydroxylase inhibitor TRC160334 in both TNBS and DSS models showed significant improvement in disease endpoints. dovepress.com Genetic studies further support these findings; mice with a genetic deletion of PHD1 are protected against chronic colitis, showing reduced disease activity and histological injury. jci.org

Table 3: Effects of HIF PHD Inhibition in Murine Colitis Models

Model Inhibitor Key Findings Citation
TNBS-induced colitis FG-4497 Ameliorated clinical symptoms (weight loss, colon length); Reduced tissue TNFα. nih.gov
TNBS & DSS-induced colitis TRC160334 Improved disease activity index; Reduced macroscopic and microscopic scores of colonic damage. dovepress.com
AOM/DSS-induced colitis Genetic Deletion of Phd1 Attenuated colitis activity; Reduced histological injury and colon shortening. jci.org

Hematopoietic Stem Cell Mobilization Models

HIF PHD inhibitors are being explored for their ability to enhance the mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood for collection and transplantation. nih.gov The standard mobilizing agent is Granulocyte colony-stimulating factor (G-CSF). nih.gov

Studies in mice have demonstrated that the oxygen-labile transcription factor HIF-1α is essential for HSC mobilization in response to G-CSF and the CXCR4 antagonist Plerixafor. nih.gov Building on this, the pharmacological stabilization of HIF-1α with the PHD inhibitor FG-4497 was shown to synergize powerfully with G-CSF and Plerixafor. nih.gov This combination increased the mobilization of reconstituting HSCs by 20-fold compared to the dual therapy of G-CSF and Plerixafor alone. nih.gov

Further research using a humanized mouse model—immunodeficient mice transplanted with human CD34+ HSPCs—confirmed that FG-4497 could also enhance the mobilization of human HSCs. uq.edu.au The combination of G-CSF and FG-4497 resulted in significant mobilization of human HSPCs into the blood and spleen, whereas G-CSF alone was not effective in this model. uq.edu.au The mechanism for this enhancement involves not only cell-intrinsic effects on HSCs but also extrinsic effects on bone marrow endothelial cells via activation of vascular endothelial growth factor receptor-2 (VEGFR2) signaling, which facilitates the egress of HSCs from the bone marrow. nih.gov Another compound, HIF-PHD-IN-4, has also been shown to effectively enhance G-CSF-induced mobilization of hematopoietic stem cells in mice. medchemexpress.com

Table 4: Enhancement of HSC Mobilization by PHD Inhibitors in Mice

Inhibitor Mobilizing Agent(s) Model Key Finding Citation
FG-4497 G-CSF + Plerixafor Mouse 20-fold increase in HSC mobilization compared to G-CSF + Plerixafor. nih.gov
FG-4497 G-CSF Humanized Mouse Significantly mobilized human Lin- CD34+ and Lin- CD34+CD38- HSPCs. uq.edu.au
HIF-PHD-IN-4 G-CSF Mouse Effectively enhanced mobilization of hematopoietic stem cells. medchemexpress.com

Anemia Models (e.g., Inflammation-induced anemia)

Anemia of inflammation (also known as anemia of chronic disease) is characterized by functional iron deficiency and a blunted erythropoietic response. HIF PHD inhibitors are being investigated as a novel oral therapy for this condition. Preclinical studies utilize rodent models where systemic inflammation is induced to mimic the disease state. frontiersin.orgnih.gov

One such model involves inducing chronic, relapsing systemic inflammation in rats using peptidoglycan-polysaccharide (PGPS). nih.gov In this model, the oral administration of the PHD inhibitor JNJ-42905343 was shown to correct anemia. nih.gov The inhibitor worked through multiple mechanisms: it stimulated a robust increase in plasma erythropoietin (EPO), suppressed the production of hepcidin (B1576463) (the key negative regulator of iron availability), and increased the expression of duodenal genes involved in iron uptake, thereby correcting the functional iron deficiency. nih.gov

Another model uses lipopolysaccharide (LPS) or turpentine (B1165885) oil in BALB/c mice to induce acute inflammation. frontiersin.org In this setting, the PHD inhibitor desidustat (B607068) effectively attenuated the effects of the inflammation-induced anemia. frontiersin.orgresearchgate.net A single oral dose increased serum EPO, iron, and reticulocyte counts, while significantly decreasing serum hepcidin levels. frontiersin.org These models demonstrate that PHD inhibitors can address both the EPO-deficiency and the iron-restriction components of inflammation-induced anemia.

Table 5: Efficacy of PHD Inhibitors in Rodent Models of Inflammation-Induced Anemia

Model Inducing Agent Inhibitor Effects on Hematological and Iron Parameters Citation
Rat Model Peptidoglycan-polysaccharide (PGPS) JNJ-42905343 Increased plasma EPO; Corrected anemia; Downregulated hepcidin mRNA; Increased duodenal iron transport gene expression. nih.gov
Mouse Model Lipopolysaccharide (LPS) or Turpentine Oil Desidustat Increased serum EPO; Increased serum iron; Increased reticulocyte count; Decreased serum hepcidin. frontiersin.org

Comparative Academic Analysis of Hif Phd Inhibitor 4 with Other Phd Inhibitors

Comparison of Potency against Isolated Enzymes and in Cells

The potency of HIF PHD inhibitors is a critical determinant of their biological activity. This is typically assessed using two primary methods: biochemical assays with isolated PHD enzymes (e.g., PHD1, PHD2, PHD3) and cell-based assays that measure the stabilization of HIF-α or the activation of HIF-responsive reporter genes. The comparison reveals that potency can vary significantly between these systems and among different inhibitors.

Several inhibitors in clinical development, such as Molidustat, Roxadustat (FG-4592), Vadadustat, and Daprodustat (GSK1278863), are potent inhibitors of PHD enzymes, with IC50 values in the nanomolar range against the isolated enzymes. nih.govmedchemexpress.com For instance, in an antibody-based assay, Molidustat and the related research compound IOX4 were found to be more potent against PHD2 than Roxadustat and Vadadustat. nih.gov Specifically, IOX4 is a highly potent inhibitor with an IC50 value of 1.6 nM against isolated PHD2. plos.org

However, the rank order of potency can change depending on the assay format, suggesting variations in their mechanisms of action. nih.gov For example, a liquid chromatography-mass spectrometry (LC-MS) based assay showed a different potency ranking, with Daprodustat being the most potent. nih.gov In cellular assays, which reflect not only enzyme inhibition but also cell permeability and stability, these compounds effectively induce HIF-α stabilization. Novel oxyquinoline inhibitors have been identified that are an order of magnitude more active in reporter assays than Roxadustat and Vadadustat. nih.gov

Below is a comparative table of IC50 values for various PHD inhibitors.

CompoundTargetIC50 (nM)Assay Type
IOX4PHD21.6 - 3Isolated Enzyme
IOX2PHD221Isolated Enzyme (Cell-free)
Molidustat (BAY 85-3934)PHD1480Isolated Enzyme
Molidustat (BAY 85-3934)PHD27 - 280Isolated Enzyme
Molidustat (BAY 85-3934)PHD3450Isolated Enzyme
Roxadustat (FG-4592)PHD227Isolated Enzyme (AlphaScreen)
Vadadustat (AKB-6548)PHD229Isolated Enzyme (AlphaScreen)
Daprodustat (GSK1278863)PHD11.0Isolated Enzyme
Daprodustat (GSK1278863)PHD21.0Isolated Enzyme
Daprodustat (GSK1278863)PHD314Isolated Enzyme
HIF-1 inhibitor-4HIF-1560Cellular (VEGF-PLAP reporter)

This table is populated with data from multiple sources. medchemexpress.comnih.govmedchemexpress.complos.orgselleckchem.com The IC50 values can vary based on the specific assay conditions used.

Differences in Kinetics of HIF Upregulation and Hydroxylation Inhibition

Beyond simple potency, the kinetic profiles of PHD inhibitors reveal significant differences in their biological effects. These include the rate at which they inhibit the enzyme, the duration of that inhibition, and the resulting dynamics of HIF-α stabilization and target gene expression.

Some PHD inhibitors exhibit time-dependent inhibition, which is characterized by a slow dissociation rate from the enzyme's active site, leading to a long residence time. portlandpress.com This can result in a prolonged biological effect even after the inhibitor concentration in the plasma has decreased.

Furthermore, inhibitors can show different kinetics in their inhibition of the two main prolyl hydroxylation sites on HIF-α: the N-terminal oxygen-dependent degradation domain (NODD) and the C-terminal oxygen-dependent degradation domain (CODD). Studies comparing several clinical inhibitors found that while all inhibited hydroxylation at both sites, they did so to different extents, and these differences correlated with biophysical observations of how they bind to the active site. nih.gov For instance, after 6 hours of treatment, IOX4, Roxadustat, Daprodustat, and Molidustat all demonstrated dose-dependent inhibition of both NODD and CODD hydroxylation. nih.gov

Structural Similarities and Differences among Inhibitor Classes (e.g., 4-hydroxypyrimidine (B43898) vs. spiro[4.5]decanone)

HIF PHD inhibitors have been developed from several distinct chemical scaffolds, each with unique structural features that dictate their interaction with the PHD active site. scbt.com Generally, these inhibitors are designed to mimic the 2-oxoglutarate (2-OG) co-substrate, binding to the active site and coordinating the catalytic ferrous iron atom. scbt.commdpi.com

Two prominent classes are the 4-hydroxypyrimidines and the spiro[4.5]decanones.

4-Hydroxypyrimidine Inhibitors : This class of inhibitors utilizes a pyrazole (B372694) ring to occupy the 2-OG binding pocket and chelate the active site iron in a bidentate fashion. nih.gov A key feature of these molecules is a biphenyl (B1667301) group that projects into a hydrophobic pocket near the active site, formed by the side chains of residues such as Trp-258, Trp-389, and Phe-391. nih.govresearchgate.net This interaction with the substrate-binding region contributes significantly to their potency.

Spiro[4.5]decanone Inhibitors : These inhibitors are characterized by a spirocyclic core. rsc.org Crystallographic studies show that they also chelate the active site metal via nitrogen atoms from a piperidine (B6355638) and a pyridinyl ring. rsc.org Similar to the 4-hydroxypyrimidines, they possess a biphenyl group that extends into the same hydrophobic aromatic pocket, interacting with tryptophan and phenylalanine residues. nih.govrsc.org

Other important structural classes include:

Isoquinolines : Roxadustat (FG-4592) is a well-known example, featuring an isoquinoline (B145761) core. nih.gov

Pyridines : Vadadustat is based on a pyridine (B92270) scaffold. nih.gov

Triazoles : IOX4 is a tricyclic triazole-containing compound. plos.org

Despite the diversity in their core structures, a common theme is the presence of a moiety that chelates the iron and a variable substituent that occupies the peptide substrate binding site, allowing for the fine-tuning of potency and selectivity. nih.govresearchgate.net

Inhibitor ClassCore ScaffoldKey Structural FeaturesExample Compound(s)
4-Hydroxypyrimidine4-HydroxypyrimidinePyrazole ring for metal chelation; biphenyl group for hydrophobic pocket binding.Compound 8 (in Holt-Martyn et al., 2020)
Spiro[4.5]decanoneSpiro[4.5]decanonePiperidine and pyridinyl nitrogens for metal chelation; biphenyl group for hydrophobic pocket binding.Compound 11 (in Holt-Martyn et al., 2019)
IsoquinolineIsoquinolineGlycinamide side chain mimics 2-OG; isoquinoline ring system.Roxadustat
PyridinePyridineGlycinamide side chain mimics 2-OG; pyridine core.Vadadustat
TriazoleTricyclic triazoleContiguous triazole, pyrazolone, and pyridine rings.IOX4, Molidustat

This table summarizes key features of different structural classes of PHD inhibitors. plos.orgnih.govrsc.orgresearchgate.net

Distinct Molecular Mechanisms of Action (e.g., iron chelation vs. non-chelating active site binding)

The primary mechanism of action for most clinically advanced PHD inhibitors is competitive inhibition with respect to the 2-oxoglutarate co-substrate at the enzyme's active site. portlandpress.comnih.gov These molecules are designed to bind to the Fe(II) ion that is essential for catalytic activity. scbt.com This active site binding is distinct from the mechanism of less specific, older compounds that function as general iron chelators.

Active Site Binding (2-OG Mimetics) : The vast majority of PHD inhibitors in development, including Roxadustat and Vadadustat, are 2-OG antagonists. nih.gov They possess a pharmacophore with atoms, typically a heterocyclic nitrogen and a carbonyl oxygen, that coordinate the Fe(II) ion within the active site. mdpi.com This mimics the binding of 2-OG, preventing the enzyme from hydroxylating HIF-α. Crucially, this is not considered true iron chelation in the sense of sequestering iron systemically; the interaction is localized to the enzyme's active site. mdpi.comahajournals.org This specificity is desirable to avoid the side effects associated with disrupting cellular iron homeostasis. nih.govmdpi.com

Iron Chelation : Early compounds found to stabilize HIF, such as deferoxamine, act by chelating iron, making it unavailable to the PHD enzymes. mdpi.comjneurosci.orgtandfonline.com Since many cellular processes depend on iron, these agents are generally non-specific and can cause considerable side effects, making them less suitable for chronic therapeutic use. nih.gov The prevailing view is that iron chelators prevent oxidative injury by inhibiting iron-dependent enzymes and suppressing Fenton chemistry. jneurosci.orgnih.gov

Non-chelating Active Site Binding : Research has also led to the discovery of novel PHD inhibitors that bind to the active site without chelating the iron atom. ahajournals.org For example, the compound TM6089 was shown through docking simulations to bind preferentially to the active site of PHD2 without an iron-chelating motif. ahajournals.org Similarly, novel azole derivatives have been identified as non-iron-chelating inhibitors that deactivate the enzyme through conformational changes upon binding. rsc.org This represents an alternative strategy for designing highly specific PHD inhibitors with potentially fewer off-target effects related to metal binding.

Transcriptomic Analysis for Pathway Comparisons

Transcriptomic analysis, primarily through RNA-sequencing, provides a global view of the changes in gene expression induced by PHD inhibitors, allowing for detailed comparisons between different compounds and with the physiological response to hypoxia.

Studies have shown that while PHD inhibitors effectively mimic the HIF-dependent gene activation caused by hypoxia, there are notable differences. A comparative transcriptomic analysis of HeLa cells treated with hypoxia, the PHD inhibitor IOX2, or a VHL inhibitor revealed that all three conditions upregulated a common set of HIF target genes. wellcomeopenresearch.orgwellcomeopenresearch.org However, hypoxia induced a much broader transcriptional response, including the repression of many genes, a feature not commonly observed with the chemical inhibitors. wellcomeopenresearch.orgwellcomeopenresearch.org

Further comparisons between different PHD inhibitors have revealed more subtle distinctions. A transcriptomic analysis of two novel oxyquinoline inhibitors found that at low concentrations, they could match the effect of high concentrations of Roxadustat in inducing HIF-1 and HIF-2 linked pathways. nih.govnih.gov Interestingly, while both oxyquinoline inhibitors activated HIF-triggered glycolytic pathways similarly, they had opposite effects on signaling pathways linked to alternative PHD substrates, such as p53 and NF-κB. nih.govnih.gov This suggests that inhibitors can have differential effects on the various functions of PHD enzymes beyond HIF regulation, potentially due to varying selectivity for the three PHD isoforms (PHD1, PHD2, and PHD3), which are known to have some non-overlapping substrates. nih.gov For example, PHD1 has been linked to the control of NF-κB activation, while PHD3 can hydroxylate p53. nih.gov These distinct transcriptomic signatures highlight that not all PHD inhibitors are functionally equivalent and may have different therapeutic implications.

Future Directions and Emerging Research Avenues for Hif Phd Inhibitor 4

Elucidation of Comprehensive Pleiotropic Effects

HIF activation influences a wide array of genes beyond those directly involved in erythropoiesis, leading to what are known as pleiotropic effects. oup.comnih.govcam.ac.uk These effects can be beneficial, neutral, or potentially harmful. cam.ac.uk Future research will focus on comprehensively mapping these widespread effects to better understand the full impact of HIF PHD Inhibitor 4.

Activation of HIF can modulate processes such as:

Angiogenesis: The formation of new blood vessels. nih.govnih.gov

Energy Metabolism: Influencing glucose transporters and glycolytic enzymes. nih.govcam.ac.uk

Immune Modulation: Affecting immune cell responses. nih.govcam.ac.uk

Cell Proliferation and Survival: Playing a role in cell cycle control. nih.govcam.ac.uk

Studies have already noted some of these effects, such as a reduction in cholesterol levels with certain PHD inhibitors. oup.commdpi.com A deeper understanding of these pleiotropic effects is crucial for predicting both the therapeutic benefits and potential long-term consequences of treatment with this compound. nih.govnih.gov

Exploration of Isoform-Specific Inhibition Strategies

The PHD enzyme family consists of three main isoforms: PHD1, PHD2, and PHD3. mdpi.commdpi.com These isoforms have different distributions in tissues and may regulate distinct sets of genes. mdpi.comnih.gov Currently available PHD inhibitors, including many in clinical trials, are generally not isoform-specific, meaning they inhibit all three. ahajournals.orgbiorxiv.org

The development of inhibitors that selectively target a specific PHD isoform is a key area of future research. mdpi.com For instance, research suggests that PHD1 inhibition may be particularly relevant for neuroprotection, independent of HIF activation. nih.gov Conversely, PHD2 appears to be the primary regulator of HIF-α levels under normal conditions. nih.gov By developing isoform-specific versions of this compound, it may be possible to tailor therapies to specific diseases, maximizing therapeutic effects while minimizing unwanted side effects. mdpi.comahajournals.org

Investigation of Unclear Underlying Mechanisms of Action in Specific Biological Contexts

While the primary mechanism of HIF-PHD inhibitors—stabilizing HIF-α to promote erythropoiesis—is well-understood, the precise downstream effects in various biological contexts remain an area of active investigation. nih.govnih.govoup.com For example, the exact mechanisms by which these inhibitors improve iron mobilization and reduce hepcidin (B1576463) levels are not fully elucidated. karger.com

Future research will aim to clarify these mechanisms, particularly how this compound interacts with other cellular pathways. This includes understanding its off-target effects, which could arise from the inhibition of other related enzymes. oup.com A more detailed molecular understanding will be essential for predicting the full range of biological responses to the drug in different patient populations and disease states. nih.gov

Novel Therapeutic Applications Beyond Current Research Foci (e.g., non-anemic diseases)

The ability of HIF-PHD inhibitors to modulate the hypoxia response opens up a wide range of potential therapeutic applications beyond anemia. cam.ac.ukfrontiersin.orgnih.gov Researchers are actively exploring the use of these compounds in various non-anemic diseases.

Potential new applications for this compound and similar compounds include:

Ischemic Diseases: Protecting tissues from damage caused by a lack of oxygen, such as in stroke or myocardial infarction. cam.ac.ukahajournals.org

Neurodegenerative Diseases: Showing neuroprotective effects in models of Parkinson's disease and potentially other conditions like Huntington's and Alzheimer's disease. frontiersin.orgnih.gov

Inflammatory Conditions: Modulating inflammatory responses. nih.govresearchgate.net

Wound Healing and Tissue Repair: Promoting angiogenesis and cell survival to aid in tissue regeneration. researchgate.net

Preclinical studies have shown promise in these areas, but further clinical investigation is needed to establish the safety and efficacy of this compound for these novel indications. frontiersin.orgresearchgate.netnih.gov

Integration with Other Therapeutic Modalities (e.g., multi-component therapies)

The unique mechanism of action of HIF-PHD inhibitors suggests they could be used in combination with other treatments to enhance therapeutic outcomes. For example, in the context of anemia in CKD, this compound could be used alongside iron supplementation to optimize red blood cell production. mdpi.com

In oncology, the role of HIF is complex, as it can both promote and inhibit tumor growth. mdpi.comnih.gov Therefore, combining a HIF-PHD inhibitor with other anti-cancer therapies could be a strategic approach, though this requires careful investigation. nih.gov Another potential application is in post-ischemic injury treatment, where an inhibitor like this compound might be used to preserve cell viability, followed by other drugs to restore network connectivity in the brain. mdpi.com

Advanced Computational Approaches for Inhibitor Design and Optimization

The design and optimization of new HIF-PHD inhibitors are increasingly being driven by advanced computational methods. nih.govfrontiersin.org Techniques like computer-aided drug design (CADD), molecular docking, and molecular dynamics simulations are being used to:

Identify Novel Inhibitors: Screen large databases of natural and synthetic compounds to find new potential drug candidates. nih.govfrontiersin.org

Optimize Existing Inhibitors: Modify the structure of compounds like this compound to improve their binding affinity, selectivity, and pharmacokinetic properties. frontiersin.org

Predict Interactions: Simulate how inhibitors bind to the active site of PHD enzymes to understand their mechanism of action at a molecular level. frontiersin.orgfrontiersin.org

These computational approaches are expected to accelerate the development of next-generation HIF-PHD inhibitors with improved efficacy and safety profiles. nih.govfrontiersin.org

Q & A

Q. What is the molecular mechanism by which HIF Phd Inhibitor 4 regulates HIF-1α stability under normoxic conditions?

this compound targets prolyl hydroxylase domain (PHD) enzymes, which hydroxylate HIF-1α at specific proline residues (e.g., P564 in HIF-1α) under normoxia. This modification allows the von Hippel–Lindau (VHL) E3 ubiquitin ligase complex to recognize and ubiquitinate HIF-1α, leading to proteasomal degradation. By inhibiting PHD activity, this compound stabilizes HIF-1α, enabling its translocation to the nucleus and activation of hypoxia-responsive genes .

Q. Which experimental models are most appropriate for studying the effects of this compound in hypoxia signaling?

In vitro models (e.g., human cell lines like HEK293 or HeLa) are optimal for mechanistic studies, as they allow precise control of oxygen tension (e.g., using hypoxia chambers or chemical inducers like CoCl₂). For tissue-specific responses, in vivo models (e.g., murine ischemia-reperfusion injury) or ex vivo systems (e.g., mussel gill tissues, where HIF/PHD expression is hypoxia-sensitive ) can be used. Validate results using Western blot for HIF-1α stabilization and qPCR for target genes like VEGF or EPO .

Q. How do researchers ensure specificity of this compound for PHD enzymes over other metalloenzymes?

Use competitive binding assays with recombinant PHD2 and control enzymes (e.g., FIH or collagen prolyl hydroxylases). Measure inhibition constants (IC₅₀) via enzymatic activity assays (e.g., α-ketoglutarate consumption or HIF-1α hydroxylation rates). Cross-validate with siRNA knockdown of PHD isoforms to confirm on-target effects .

Advanced Research Questions

Q. How can contradictory data on HIF-1α stabilization kinetics across studies using this compound be resolved?

Discrepancies often arise from variations in cell type, oxygen concentration (e.g., 1% vs. 5% O₂), or inhibitor concentration. Standardize protocols using calibrated hypoxia chambers and dose-response curves (e.g., 0.1–10 µM inhibitor). Include time-course experiments, as HIF-1α peaks at 4–6 hours in most cell lines but may vary (e.g., 10-day peaks in mussel models ). Use positive controls (e.g., DMOG) and normalize to housekeeping proteins .

Q. What statistical and methodological approaches are critical for analyzing transcriptomic data post-HIF Phd Inhibitor 4 treatment?

  • Hypothesis-driven analysis : Focus on known hypoxia-response elements (HREs) using ChIP-seq for HIF-1α binding.
  • Unbiased approaches : Perform RNA-seq with differential expression analysis (DESeq2 or edgeR) and pathway enrichment (GSEA, KEGG).
  • Validation : Prioritize genes with ≥2-fold change and q-value <0.05. Account for batch effects and normalize using RUVSeq .

Q. How can researchers address off-target effects of this compound in complex physiological systems?

  • Proteomic profiling : Use mass spectrometry to identify non-HIF proteins affected by the inhibitor.
  • CRISPR screens : Knock out candidate off-target genes (e.g., other α-ketoglutarate-dependent enzymes) and assess rescue of phenotypes.
  • In silico docking : Compare inhibitor binding affinities across PHD isoforms (PHD1-3) and related enzymes using molecular dynamics simulations .

Data Interpretation & Experimental Design

Q. What controls are essential when designing experiments to evaluate this compound in animal models of hypoxia?

  • Negative controls : Wild-type animals or vehicle-treated groups.
  • Positive controls : Animals treated with established PHD inhibitors (e.g., FG-4592) or subjected to chronic hypoxia.
  • Endpoint validation : Measure tissue-specific HIF-1α levels (IHC), serum EPO/VEGF (ELISA), and physiological outcomes (e.g., angiogenesis in Matrigel assays) .

Q. How should researchers handle variability in HIF-1α degradation rates across cell lines?

Pre-screen cell lines for baseline HIF-1α expression (e.g., renal carcinoma cells with VHL mutations show constitutive stabilization). Use cycloheximide chase assays to quantify degradation kinetics and correlate with PHD2 expression levels (Western blot). Adjust inhibitor concentrations based on cell-specific IC₅₀ values .

Tables: Key Experimental Parameters

Parameter Recommended Value Evidence Source
Hypoxia duration (in vitro)4–24 hours (peak HIF-1α at 4–6 hr)
Inhibitor concentration1–10 µM (cell type-dependent)
Oxygen tension1% O₂ for acute hypoxia models
Validation methodWestern blot (HIF-1α), qPCR (VEGF)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.